N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
CAS-Nummer |
16142-51-1 |
|---|---|
Molekularformel |
C15H16N4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H16N4/c1-10-9-13(16-3)19-15(17-10)14(11(2)18-19)12-7-5-4-6-8-12/h4-9,16H,1-3H3 |
InChI-Schlüssel |
ZECSJWNWZNAGGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amin beinhaltet typischerweise die Kondensation von Aminopyrazol mit β-Enaminonderivaten unter Mikrowellenbestrahlung . Diese Methode ist sehr effizient und liefert verschiedene 2,7-disubstituierte Produkte . Industrielle Produktionsverfahren können ähnliche synthetische Wege, jedoch in größerem Maßstab, beinhalten und kontinuierliche Flussreaktoren verwenden, um die Ausbeute und Effizienz zu steigern .
Analyse Chemischer Reaktionen
N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dimethylformamid (DMF) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) . Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden, umfassen aber im Allgemeinen verschiedene substituierte Pyrazolo[1,5-a]pyrimidinderivate .
Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, as inhibitors of mycobacterial ATP synthase. This enzyme is crucial for the survival of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis.
Key Findings:
- Compounds with similar structures have shown modest inhibition of ATP depletion in M. smegmatis assays and have demonstrated efficacy in vivo in mouse models of tuberculosis .
Anticancer Properties
The compound exhibits promising cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.
Cytotoxicity Data:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that this compound could be a lead compound for developing new anticancer agents .
Enzyme Inhibition
The compound has been studied for its potential as a cyclin-dependent kinase inhibitor. These kinases are critical regulators of cell cycle progression and are often overactive in cancer cells.
Research Insights:
- Structure–activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency against specific kinases .
Case Study 1: Inhibition of Mycobacterial ATP Synthase
A study investigated the binding interactions of pyrazolo[1,5-a]pyrimidines with mycobacterial ATP synthase subunits. The results indicated that these compounds occupy critical hydrophobic regions between the enzyme's subunits, leading to effective inhibition of ATP synthesis .
Case Study 2: Anticancer Activity Assessment
In vitro assays were conducted on A549 and MCF-7 cell lines to evaluate the anticancer potential of this compound. The compound demonstrated significant cytotoxicity with low IC50 values, indicating strong potential as a therapeutic agent for cancer treatment .
Wirkmechanismus
The mechanism of action of N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to the inhibition of cell proliferation . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and growth .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on target selectivity, potency, and pharmacokinetic properties.
Table 1: Key Structural and Functional Comparisons
Key Findings
Anti-Mycobacterial Activity :
- 3,5-Diaryl derivatives (e.g., Compound 32) with electron-withdrawing groups (e.g., 4-fluoro) at the 3-phenyl position exhibit potent anti-TB activity (MIC < 0.5 µM) due to improved target binding to mycobacterial ATP synthase .
- Comparison : The 3-phenyl group in the target compound lacks electron-withdrawing substituents, which may reduce anti-TB efficacy compared to fluorophenyl analogs.
CNS Modulation (CRF1 Antagonism) :
- MPZP’s 4-methoxy-2-methylphenyl group at position 3 and bulky N,N-bis(2-methoxyethyl) substituent confer high CRF1 receptor affinity (Ki < 10 nM) and oral bioavailability .
- Comparison : The target compound’s simpler N-methyl group and unsubstituted phenyl may limit CNS penetration but could reduce off-target effects like hERG inhibition .
Antimalarial Activity :
- Triazolopyrimidine derivatives (e.g., N,5-dimethyl-N-naphthalen-2-yl) inhibit Plasmodium DHOD enzyme via π-π stacking interactions with the naphthyl group .
- Comparison : The pyrazolo[1,5-a]pyrimidine core in the target compound shares a similar planar structure but lacks the triazole ring, which is critical for DHOD inhibition .
Pharmacokinetic Properties :
- N-(Pyridin-2-ylmethyl) substituents (e.g., Compound 32) improve aqueous solubility and microsomal stability compared to alkylamines .
- Comparison : The N-methyl group in the target compound may reduce solubility but enhance metabolic stability by avoiding oxidative N-dealkylation pathways .
Structural-Activity Relationship (SAR) Insights
- Position 3 : Aryl groups (e.g., phenyl, 4-fluorophenyl) enhance target engagement via hydrophobic interactions. Electron-withdrawing substituents improve potency against mycobacteria .
- Position 2 and 5 : Methyl groups increase metabolic stability by shielding reactive sites. Bulkier substituents (e.g., ethyl) may reduce bioavailability .
- N-7 Substitution : Bulky or polar groups (e.g., pyridinylmethyl) improve solubility and target selectivity, while small alkyl groups (e.g., methyl) favor CNS applications .
Biologische Aktivität
N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 16142-51-1) is a compound within the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer potential, enzymatic inhibition, and other pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄ |
| Molecular Weight | 252.314 g/mol |
| LogP | 3.1278 |
| PSA (Polar Surface Area) | 42.22 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Growth : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study by Bouabdallah et al., derivatives showed IC₅₀ values of 3.25 mg/mL against Hep-2 and 17.82 mg/mL against P815 cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes and pathways associated with cancer proliferation. For example, compounds have been shown to inhibit topoisomerase-IIa with significant activity against HeLa and NCI-H460 cell lines .
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines are noted for their ability to inhibit various enzymes:
- Protein Kinases : The compound has been identified as a potent inhibitor of certain protein kinases involved in cancer signaling pathways. This inhibition can disrupt tumor growth and survival mechanisms.
- Endoribonuclease Activity : Modifications to the pyrazolo[1,5-a]pyrimidine structure have been shown to enhance the compound's ability to inhibit endoribonucleases, which play a crucial role in RNA metabolism and stability in cancer cells .
Case Studies and Research Findings
- Study on Antitumor Activity :
-
Structural Modifications :
- Chemical modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been explored to enhance biological activity and selectivity towards cancer cells while reducing toxicity in normal cells. These modifications include variations at positions 2 and 3 of the pyrimidine ring which have shown promising results in enhancing anticancer potency .
Q & A
Q. What are the standard synthetic routes for N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and what challenges arise during regioselectivity control?
The synthesis typically involves multi-step condensation and substitution reactions to construct the pyrazolo[1,5-a]pyrimidine core. A common approach includes reacting substituted pyrazole precursors with amines under reflux conditions (e.g., ethanol or methanol) . Key challenges include:
- Regioselectivity : Competing substitution patterns may arise due to the electron-rich nature of the pyrimidine ring. Steric hindrance from bulky substituents (e.g., phenyl groups) can influence reaction pathways .
- Side reactions : Unwanted byproducts may form during alkylation or aryl substitution steps. Mitigation involves optimizing reaction conditions (temperature, solvent polarity) and using catalysts like triethylamine .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
Structural elucidation relies on:
- Spectroscopic methods : NMR (¹H, ¹³C) to verify substituent positions and purity. For example, aromatic proton signals in the δ 7.0–8.0 ppm range confirm phenyl group attachment .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., expected m/z ~328.419 for C₂₁H₂₀N₄) .
- Chromatography : HPLC or TLC to monitor reaction progress and ensure >95% purity .
Q. What preliminary biological activities have been reported for this compound, and which assays are used to evaluate them?
Early studies highlight potential in antiviral and oncology research:
- Enzymatic assays : Inhibition of kinases or viral proteases (e.g., IC₅₀ values in nanomolar ranges) using fluorescence-based or radiometric methods .
- Cellular viability assays : MTT or ATP-luciferase tests to assess cytotoxicity in cancer cell lines .
- Anti-inflammatory activity : COX-2 inhibition assays, though results may vary with substituent modifications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s structure-activity relationships (SAR) in kinase inhibition?
SAR studies reveal:
- Substituent positioning : The 3-phenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while N-methyl groups improve metabolic stability .
- Electron-withdrawing groups : Fluorine or chlorine at the 4-position of the phenyl ring increases binding affinity but may reduce solubility .
- Bulkier substituents : Introducing benzyl or cyclohexenyl groups at the 7-amine position can alter selectivity across kinase isoforms .
Q. What strategies are employed to address poor bioavailability in preclinical studies?
Pharmacokinetic optimization includes:
- Prodrug formulations : Esterification of amine groups to enhance intestinal absorption .
- Nanoparticle delivery : Encapsulation in PEGylated liposomes to improve plasma half-life and target tissue accumulation .
- CYP450 inhibition assays : Identifying metabolic hotspots (e.g., demethylation sites) to guide structural tweaks .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Discrepancies often stem from:
- Metabolic instability : Use liver microsome assays to identify rapid clearance pathways (e.g., oxidative metabolism of methyl groups) .
- Protein binding : Plasma protein binding assays (e.g., equilibrium dialysis) to measure free drug availability .
- Species-specific differences : Comparative pharmacokinetic studies in rodents vs. human hepatocytes .
Q. What computational methods aid in identifying biological targets for this compound?
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., CDK2, EGFR) using software like AutoDock Vina. Key interactions include π-π stacking with phenyl groups and hydrogen bonding with the pyrimidine nitrogen .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to predict off-target effects (e.g., CRF1 receptor antagonism, as seen in MPZP analogs) .
Q. How are analytical methods validated for quantifying this compound in complex biological matrices?
- LC-MS/MS : Develop a validated method with deuterated internal standards to account for matrix effects .
- Calibration curves : Linear ranges (1–1000 ng/mL) with R² >0.99 ensure precision and accuracy .
- Stability testing : Assess freeze-thaw cycles and long-term storage at -80°C .
Q. What toxicological profiling is required before advancing to in vivo studies?
Q. How can conflicting activity data in different cell lines be systematically investigated?
- Transcriptomic profiling : RNA-seq to identify differential expression of target pathways (e.g., apoptosis genes) .
- Proteomic analysis : SILAC labeling to quantify kinase activation/inhibition across cell types .
- Resistance studies : Generate resistant cell lines via prolonged exposure to pinpoint compensatory mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
